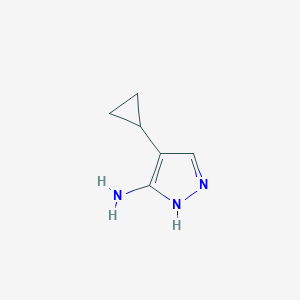

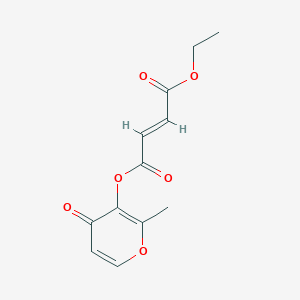

![molecular formula C8H13NO2 B1371590 2-(2-氮杂双环[2.2.1]庚烷-2-基)乙酸 CAS No. 933690-44-9](/img/structure/B1371590.png)

2-(2-氮杂双环[2.2.1]庚烷-2-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

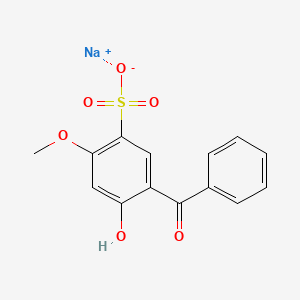

“2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” is a chemical compound with the molecular formula C8H13NO2 . It is a derivative of azabicycloheptane, a class of organic compounds characterized by a bicyclic structure that includes a nitrogen atom .

Synthesis Analysis

The synthesis of 2-azabicyclo[2.2.1]heptanes has been reported in the literature. For instance, a chiral phosphoric acid-catalyzed ring-opening of meso-epoxides was developed, which resulted in a range of 2-azabicyclo[2.2.1]heptanes in high yields with excellent enantioselectivities .

Molecular Structure Analysis

The molecular structure of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” consists of a bicyclic heptane ring with a nitrogen atom and an acetic acid moiety attached to one of the carbon atoms . The InChI representation of the molecule is InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) .

Chemical Reactions Analysis

The chemical reactions involving 2-azabicyclo[2.2.1]heptanes are diverse. One notable reaction is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which leads to the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” include a molecular weight of 155.19 g/mol, a computed XLogP3-AA value of -1.5, one hydrogen bond donor count, three hydrogen bond acceptor count, and two rotatable bond count . The exact mass and monoisotopic mass are both 155.094628657 g/mol .

科学研究应用

1. Construction of Oxygenated 2-Azabicyclo[2.2.1]heptanes

- Application Summary : This research describes the synthesis of oxygenated 2-azabicyclo[2.2.1]heptanes using a palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes .

- Methods and Procedures : The reaction proceeds efficiently with a broad array of substrates. The products could be further functionalized to build up a library of bridged aza-bicyclic structures .

- Results and Outcomes : The study successfully synthesized oxygenated 2-azabicyclo[2.2.1]heptanes. This reaction proceeds efficiently with a broad array of substrates .

2. Synthetic Studies Toward Longeracemine

- Application Summary : This research focuses on the synthetic studies toward longeracemine, a member of the family of alkaloids that contains a novel carbon framework Daphniphyllum featuring a highly functionalized 2-azabicyclo[2.2.1]heptane core .

- Methods and Procedures : A synthetic intermediate containing the core of longeracemine has been efficiently prepared by employing a stereoselective SmI2-mediated cascade reaction to advance a 7-azabicyclo[2.2.1]heptadiene to a 2-azabicyclo[2.2.1]heptene that is functionally poised for conversion to the natural product .

- Results and Outcomes : The study successfully constructed the 2-azabicyclo[2.2.1]heptane framework, which is a key structural feature of longeracemine .

3. Enantioselective Syntheses of 2-Azabicyclo[2.2.1]heptanes

- Application Summary : This research focuses on the enantioselective syntheses of 2-azabicyclo[2.2.1]heptanes via Brønsted Acid Catalyzed Ring-Opening of meso-Epoxides .

- Methods and Procedures : A chiral phosphoric acid-catalyzed ring-opening of meso-epoxides was developed. A range of 2-azabicyclo[2.2.1]heptanes were obtained in high yields with excellent enantioselectivities .

- Results and Outcomes : The study successfully synthesized a range of 2-azabicyclo[2.2.1]heptanes with high yields and excellent enantioselectivities .

4. Synthesis of 7-Oxabicyclo[2.2.1]heptane and Derivatives

- Application Summary : This research focuses on the synthesis of 7-oxabicyclo[2.2.1]heptane and its derivatives .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the available information .

- Results and Outcomes : The study successfully synthesized 7-oxabicyclo[2.2.1]heptane and its derivatives .

5. Preparation of Tert-Butyl (2-Azabicyclo[2.2.1]heptan-4-yl)carbamate

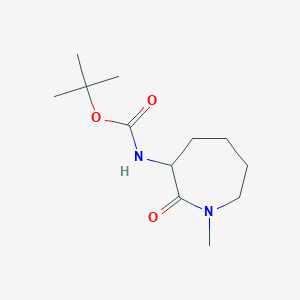

- Application Summary : This research focuses on the preparation of tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate and related compounds . These compounds are inhibitors of rho-associated protein kinase .

- Methods and Procedures : The methods involve preparing 2-azabicyclo[2.2.1]heptan-4-amine, a key structural motif found in a number of synthetic compounds . The primary amine-protected version, tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate, and its enantiomers are also prepared .

- Results and Outcomes : The study successfully prepared 2-azabicyclo[2.2.1]heptan-4-amine and its primary amine-protected version, tert-butyl (2-azabicyclo[2.2.1]heptan-4-yl)carbamate .

6. Synthesis of 2-Azabicyclo[3.2.1]octanes

- Application Summary : This research focuses on the synthesis of 2-azabicyclo[3.2.1]octanes . These nitrogen-containing heterocycles have significant potential in the field of drug discovery .

- Methods and Procedures : The specific methods and procedures for this application are not detailed in the available information .

- Results and Outcomes : The study successfully synthesized 2-azabicyclo[3.2.1]octanes .

安全和危害

未来方向

The future directions in the research and application of “2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid” and its derivatives could involve further functionalization to build up a library of bridged aza-bicyclic structures . Additionally, more studies could be conducted to explore the potential biological activities of these compounds .

属性

IUPAC Name |

2-(2-azabicyclo[2.2.1]heptan-2-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)5-9-4-6-1-2-7(9)3-6/h6-7H,1-5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDNITWWYBIYOX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1CN2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10660452 |

Source

|

| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |

CAS RN |

933690-44-9 |

Source

|

| Record name | (2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10660452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

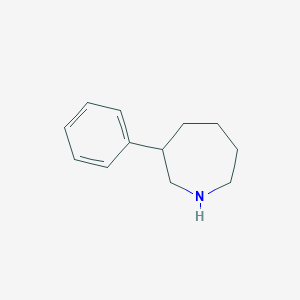

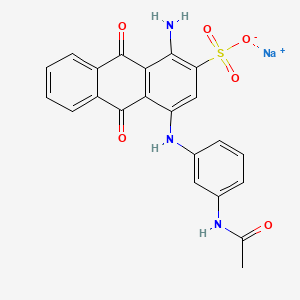

![Potassium (R)-[(3-ethoxy-1-methyl-3-oxoprop-1-enyl)amino]phenylacetate](/img/structure/B1371531.png)